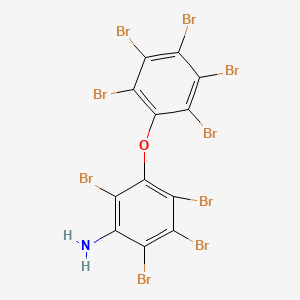
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content. This compound is often used in various industrial applications, particularly as a flame retardant due to its ability to inhibit combustion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline typically involves the bromination of aniline derivatives. One common method includes the reaction of aniline with bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of bromine and aniline derivatives in a solvent, with the reaction being monitored and controlled to prevent over-bromination and ensure product purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various brominated quinones.
Reduction: Reduction reactions can convert it into less brominated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various brominated derivatives and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its flame retardant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.
Mechanism of Action
The mechanism by which 2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline exerts its effects primarily involves the inhibition of combustion processes. The high bromine content allows it to interfere with the free radical chain reactions that propagate flames, effectively slowing down or stopping the combustion process. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylphenol
- 2,3,4,5,6-Pentabromophenol
- 1,2,4,5-Tetrabromo-3,6-dimethylbenzene
Uniqueness
2,3,4,6-Tetrabromo-5-(pentabromophenoxy)aniline is unique due to its specific bromination pattern and the presence of both tetrabromo and pentabromophenoxy groups. This unique structure imparts distinct chemical properties, making it particularly effective as a flame retardant compared to other brominated compounds .
Properties
CAS No. |
918946-97-1 |
|---|---|
Molecular Formula |
C12H2Br9NO |
Molecular Weight |
895.3 g/mol |
IUPAC Name |
2,3,4,6-tetrabromo-5-(2,3,4,5,6-pentabromophenoxy)aniline |
InChI |
InChI=1S/C12H2Br9NO/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)5(17)10(22)9(12)21/h22H2 |
InChI Key |
JCOVDWJUXOISFO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


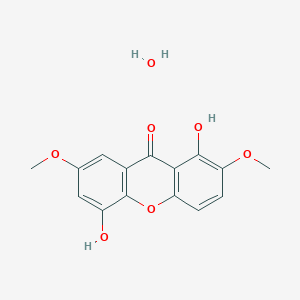
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)
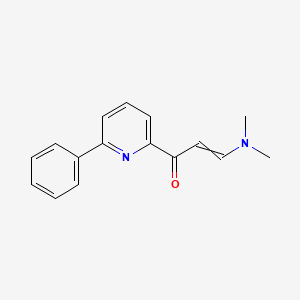
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
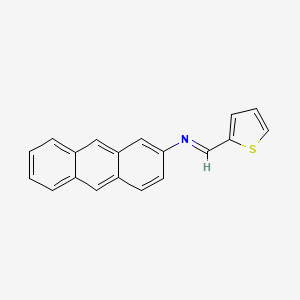
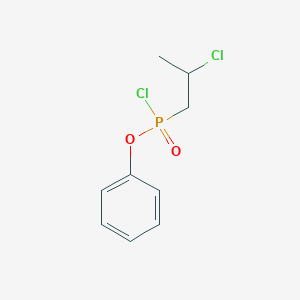


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
